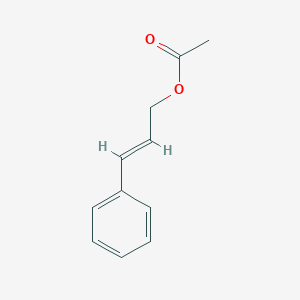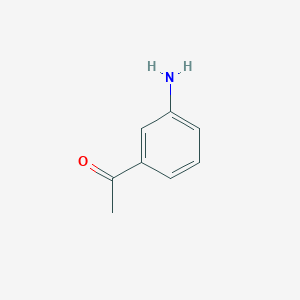
3'-Aminoacétophénone
Vue d'ensemble
Description
1-(3-Aminophenyl)ethanone, also known as 3-aminophenyl ethanone or 3-APEO, is a heterocyclic compound and a member of the aryl ketone family. It is a colorless liquid with a faint odor, and is soluble in organic solvents. It has a molecular weight of 163.18 g/mol and a boiling point of 186°C. 3-APEO has a variety of uses, including as a precursor for drugs, in the synthesis of other organic compounds, and as a catalyst in organic synthesis.
Applications De Recherche Scientifique
Analyse complète des applications de la 3’-Aminoacétophénone
La 3’-Aminoacétophénone, également connue sous le nom de 1-(3-Aminophényl)éthanone, est un composé chimique polyvalent doté d’une variété d’applications dans la recherche scientifique. Voici une analyse détaillée de six applications uniques, chacune présentée dans une section distincte avec un titre clair et descriptif.
Synthèse des pyrimidines
3’-Aminoacétophénone: sert de réactif de couplage bifonctionnel dans la synthèse des pyrimidines . Les pyrimidines sont des structures cruciales dans les acides nucléiques et sont fondamentales pour le code génétique. La capacité à synthétiser ces composés est essentielle pour créer des analogues qui peuvent être utilisés dans les études génétiques et le développement pharmaceutique.
Synthèse totale asymétrique de la pactamycine
Ce composé a été utilisé dans la synthèse totale asymétrique de la pactamycine, un antibiotique aux propriétés antitumorales . La synthèse d’analogues de la pactamycine pourrait conduire au développement de nouveaux agents thérapeutiques avec une efficacité accrue et une toxicité réduite.
Développement de mimétiques de la curcumine
Des chercheurs ont utilisé la 3’-Aminoacétophénone comme réactif de départ dans la synthèse de mimétiques de la curcumine avec des groupes sulfonyle substitués . Ces mimétiques ont des applications potentielles dans le traitement de l’inflammation et du cancer en raison des activités anti-inflammatoires et anticancéreuses connues de la curcumine.
Synthèse orientée vers la diversité d’analogues de produits naturels
Le composé est un bloc de départ précieux pour la synthèse orientée vers la diversité (DOS) d’analogues de produits naturels, y compris les flavones, les coumarines, les azocanes, les chalcones et les aurones . Ces composés sont fréquemment étudiés comme composés de tête dans la découverte de médicaments en raison de leurs propriétés pharmacologiques diverses.
Développement de chimiocapteurs
1-(3-Aminophényl)éthanone: a été utilisé pour créer un chimiocapteur colométrique pour la détection des ions Cu2+ dans des échantillons d’eau réels . Cette application est importante pour la surveillance environnementale et la détection de la contamination par les métaux lourds.
Analyse des propriétés thermophysiques
Les propriétés thermophysiques du composé ont été évaluées de manière critique, fournissant des données essentielles pour son utilisation dans diverses applications, y compris la science des matériaux et l’ingénierie . La compréhension de ces propriétés est cruciale pour la conception de systèmes où le composé est utilisé dans différentes conditions de température et de pression.
Mécanisme D'action
Target of Action
3’-Aminoacetophenone, also known as 1-(3-Aminophenyl)ethanone, is a compound that primarily targets the enzyme tyrosinase . Tyrosinase is a copper-containing enzyme involved in the production of melanin and other pigments from tyrosine by oxidation .
Mode of Action
The compound interacts with tyrosinase in a complex manner. Depending on the concentration of the substrate, it can either inhibit or activate the enzyme . This is due to non-enzymatic reactions involving the highly reactive molecule o-dopaquinone, which is produced when tyrosinase acts on l-dopa . The amino group of 3’-aminoacetophenone can nucleophilically attack the o-quinones, leading to the formation of a colorless adduct . This adduct can then be oxidized by another molecule of o-dopaquinone, resulting in a colored compound with an absorbance higher than that of the dopachrome .
Biochemical Pathways
The action of 3’-Aminoacetophenone affects the melanin biosynthesis pathway. By interacting with tyrosinase, it influences the conversion of l-dopa to o-dopaquinone, a key step in the production of melanin . The compound’s ability to form adducts with o-quinones can disrupt this pathway, affecting the production of melanin .
Result of Action
The primary molecular effect of 3’-Aminoacetophenone’s action is the formation of a colorless adduct with o-dopaquinone, which can subsequently be oxidized to form a colored compound . This can result in changes in the coloration of tissues, particularly those where melanin biosynthesis occurs. At the cellular level, the compound’s interaction with tyrosinase can affect the function of melanocytes, the cells responsible for melanin production .
Action Environment
The action, efficacy, and stability of 3’-Aminoacetophenone can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity. Temperature can influence the compound’s stability and the rate of its reactions. Furthermore, the presence of other substances, such as inhibitors or activators of tyrosinase, can modulate the compound’s effects .
Propriétés
IUPAC Name |
1-(3-aminophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQHAYFOPRIUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021830 | |
| Record name | 3-Aminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99-03-6 | |
| Record name | 3′-Aminoacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminoacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(3-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Aminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-aminoacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-Aminoacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H366ULD45X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antifungal properties of 1-(3-Aminophenyl)ethanone derivatives?
A: Research has shown that 1-(3-Aminophenyl)ethanone can be used as a building block to synthesize compounds with promising antifungal activity. Specifically, reacting 1-(3-Aminophenyl)ethanone with various aryl aldehydes produces 1-(3-(benzylideneamino)phenyl)ethanone derivatives. [] These derivatives have demonstrated in vitro fungitoxicity against several fungal species, including Altemaria attemata, Fusarium oxysporum, Helminthosporium oryzae, and Colletotrichum capsici. [] Notably, some derivatives exhibit potent activity, with 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone displaying comparable efficacy to the commercial fungicide Bavistin 50 WP against F. oxysporum. [] This highlights the potential of 1-(3-Aminophenyl)ethanone derivatives as lead compounds for developing novel antifungal agents.
Q2: How does 1-(3-Aminophenyl)ethanone react with phosphorus ylides?
A: 1-(3-Aminophenyl)ethanone demonstrates versatile reactivity with both (N-phenyliminovinylidene)triphenylphosphorane and (2-oxovinylidene)triphenylphosphorane. [] In reactions with these phosphorus ylides, 1-(3-Aminophenyl)ethanone primarily yields phosphanylidene cyclobutylidenes and phosphanylidene amides. [] This reactivity profile differs from that observed with other compounds like aminothioxothiazolidinone and thiazolamine, which produce different product distributions depending on the specific phosphorus ylide used. [] These variations highlight the influence of the nucleophilic character and reactivity of different phosphorus reagents on the reaction pathway and product formation with 1-(3-Aminophenyl)ethanone.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



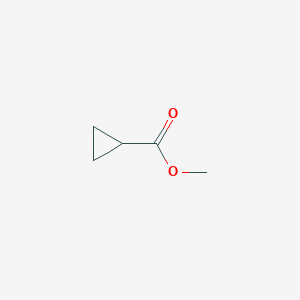
![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)
![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)
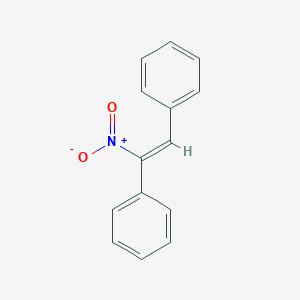

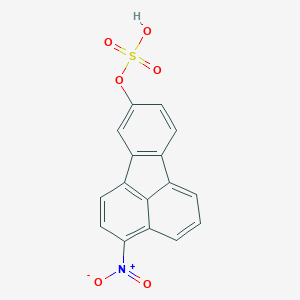
![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)
![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)

